1-(氯甲基)环己烷甲腈

描述

1-(Chloromethyl)Cyclohexanecarbonitrile is a chemical compound of interest due to its potential applications in various chemical syntheses and transformations. Its synthesis, molecular structure, and properties have been studied to understand its reactivity and utility in organic chemistry.

Synthesis Analysis

The synthesis of related compounds often involves reactions at or below room temperature with specific reagents in solvents such as acetonitrile to yield high-purity products. For example, cyclohexanones react with triphenylphosphine and halogenated carbon compounds to give 1,1-dichloromethylene compounds in high yield, indicating potential pathways for synthesizing similar chloromethylated cyclohexane derivatives (Burton et al., 1988).

Molecular Structure Analysis

Experimental and computational studies, such as Raman and IR spectroscopy, alongside DFT and MP2 calculations, have been employed to investigate the conformational diversity and structural parameters of chloromethylated cyclohexane compounds. These studies reveal the existence of multiple stable conformers, which is crucial for understanding the reactivity and properties of these compounds (McFadden et al., 2020).

Chemical Reactions and Properties

The reactivity of chloromethylated cyclohexane derivatives is influenced by their structure and electronic properties. Their activity in nucleophilic substitution reactions and potential as intermediates for synthesizing functionally diverse silacyclopentanes or cyclohexanes has been documented, demonstrating their versatility in organic synthesis (Vdovin et al., 1963).

Physical Properties Analysis

Studies on cyclohexane derivatives emphasize the importance of conformational stability and its impact on physical properties. The chair conformation is particularly stable, influencing the compound's thermodynamic properties and behavior in reactions (Beckett et al., 1947).

科学研究应用

药物合成:包括 1-(氯甲基)环己烷甲腈在内的取代环己烷甲腈可以合成,具有独特的非对映选择性。此特性在药物合成中可能很有用 (Mycka 等人,2012).

改良的合成方法:已经开发出一种一步法反应,用于由环己酮和氰基乙酸合成 1-环己烯基乙腈。此方法将产品收率提高到 98% 的纯度,并降低了释放 CO2 的风险,表明了一种高效且环保的方法 (王海峰,2007).

辐射分解研究:涉及环己烯的 1-氯丙烷的气相辐射分解,提示了正离子通过电子进行中和以及激发分子解离的见解 (Geurts & Ceulemans, 1978).

有机化学:1-(2-溴苯基氨基)环己烷甲腈的自由基环化导致螺[2H-吲哚-2-环己烷]-3(1H)-亚胺的形成,表明其在有机合成中的效用 (Sulsky 等人,1999).

化学物理学:对环己烷甲腈的研究表明,赤道取向的腈在 NMR 光谱中与轴向对应物的共振不同。这一发现对于理解这些化合物的立体化学很重要 (Fleming & Wei, 2009).

光化学应用:三羰基(5-环己二烯基)锰配合物在二氯甲烷或环己烷等溶剂中光辐照导致高产率的重新芳构化产物,在合成化学中很有用 (Zhou 等人,2006).

构象研究:环己烷-1,3,5-三甲腈衍生物表现出不同的构象模式,受空间效应和偶极子-偶极子相互作用的影响。此研究有助于理解此类化合物的立体化学性质 (Chuang & Fang, 2001).

催化和绿色化学:催化剂依赖性腈选择性氢化的先进方法以及环己烷甲腈合成新的一锅法工艺的发展表明,朝着更可持续和高效的化学合成迈进 (Monguchi 等人,2017;Šimbera 等人,2014).

安全和危害

The safety data sheet for 1-(Chloromethyl)Cyclohexanecarbonitrile indicates that it may be harmful if swallowed or comes into contact with skin . In case of contact with skin, it is advised to wash off with soap and plenty of water . If the compound is inhaled, the victim should be moved to fresh air and given oxygen if breathing is difficult .

属性

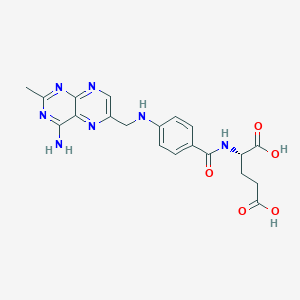

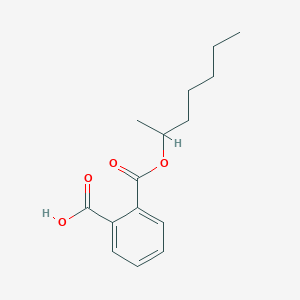

IUPAC Name |

1-(chloromethyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN/c9-6-8(7-10)4-2-1-3-5-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQNUOFYAYIAIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383495 | |

| Record name | 1-(Chloromethyl)Cyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)Cyclohexanecarbonitrile | |

CAS RN |

112905-95-0 | |

| Record name | 1-(Chloromethyl)Cyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B47279.png)

![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester](/img/structure/B47297.png)